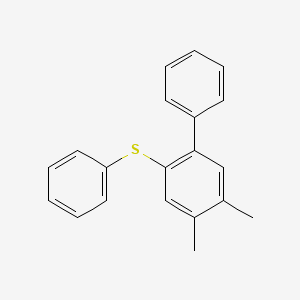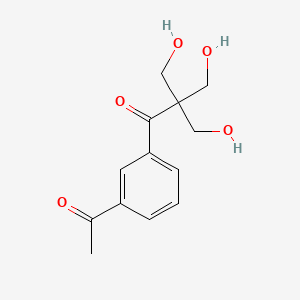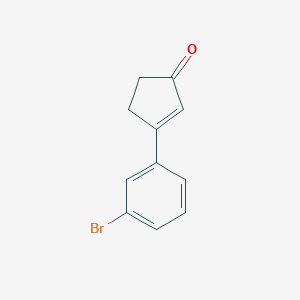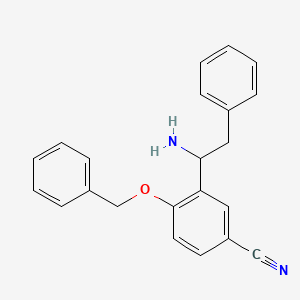silane CAS No. 917592-79-1](/img/structure/B12611139.png)
[(1,3-Diethoxyhexa-1,3-dien-1-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Diethoxyhexa-1,3-dien-1-yl)oxysilane is a chemical compound that belongs to the class of organosilicon compounds It features a silane group bonded to a 1,3-diene structure, which is further substituted with ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Diethoxyhexa-1,3-dien-1-yl)oxysilane typically involves the reaction of a 1,3-diene with a silane reagent under specific conditions. One common method includes the use of a Lewis acid catalyst to promote the addition of the silane group to the diene structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1,3-Diethoxyhexa-1,3-dien-1-yl)oxysilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
(1,3-Diethoxyhexa-1,3-dien-1-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which (1,3-Diethoxyhexa-1,3-dien-1-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form strong bonds with other atoms, facilitating the formation of new chemical bonds and the modification of existing ones. This reactivity is crucial in its role as a synthetic intermediate .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-3-(trimethylsilyloxy)butadiene: Similar in structure but with different substituents.
Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: Another organosilicon compound with distinct reactivity.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with a similar silane group but different overall structure.
Uniqueness
(1,3-Diethoxyhexa-1,3-dien-1-yl)oxysilane is unique due to its combination of a 1,3-diene structure with a silane group, which imparts specific reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions makes it a valuable tool in organic synthesis .
Properties
CAS No. |
917592-79-1 |
|---|---|
Molecular Formula |
C13H26O3Si |
Molecular Weight |
258.43 g/mol |
IUPAC Name |
1,3-diethoxyhexa-1,3-dienoxy(trimethyl)silane |
InChI |
InChI=1S/C13H26O3Si/c1-7-10-12(14-8-2)11-13(15-9-3)16-17(4,5)6/h10-11H,7-9H2,1-6H3 |
InChI Key |
VMVXLZRJCYKANA-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C=C(OCC)O[Si](C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12611060.png)

![[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12611066.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12611088.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine](/img/structure/B12611089.png)
![Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane](/img/structure/B12611093.png)
![1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]-](/img/structure/B12611095.png)

![Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate](/img/structure/B12611101.png)
![[2-(Piperidin-3-yl)phenyl]methanol](/img/structure/B12611110.png)


![2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12611131.png)

